(4-Propylphenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

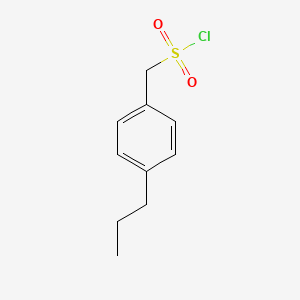

(4-Propylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . This compound is characterized by the presence of a methanesulfonyl chloride group attached to a 4-propylphenyl ring. It is commonly used in organic synthesis due to its reactivity and ability to introduce the methanesulfonyl group into various molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Propylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 4-propylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: (4-Propylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form methanesulfonate esters, amides, and thioesters.

Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which are highly reactive and can participate in further chemical transformations.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Bases: Pyridine, triethylamine.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products:

- Methanesulfonate esters

- Methanesulfonamides

- Thioesters

Aplicaciones Científicas De Investigación

Synthesis of Sulfonamides and Related Compounds

One of the primary applications of (4-Propylphenyl)methanesulfonyl chloride is in the synthesis of sulfonamides. Sulfonamides are important in pharmaceutical chemistry due to their antibacterial properties. The compound can be utilized to convert amines into sulfonamides through a straightforward reaction mechanism.

This compound serves as an intermediate in synthesizing various pharmaceutical agents. This compound has been employed in the development of inhibitors targeting specific enzymes and receptors.

Case Study: CYP2J2 Inhibitors

Research has demonstrated that derivatives synthesized from this compound exhibit inhibitory activity against cytochrome P450 enzymes, particularly CYP2J2, which is involved in drug metabolism. The synthesis of these derivatives follows a similar pathway as outlined previously, with modifications to the phenolic structure to enhance biological activity.

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative A | 15 | 5 |

| Derivative B | 10 | 7 |

| Derivative C | 20 | 4 |

The selectivity index indicates the potential therapeutic window for these compounds, highlighting their relevance in drug design.

Applications in Medicinal Chemistry

The compound has also been explored for its potential as an anti-cancer agent. Studies have shown that modifications to this compound can yield compounds with significant cytotoxicity against various cancer cell lines.

Case Study: Anti-Cancer Activity

In vitro studies have evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. The results indicated varying degrees of efficacy based on structural modifications.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 | 25 |

| Compound Y | HeLa | 30 |

| Compound Z | A549 | 20 |

These findings suggest that this compound and its derivatives hold promise for further development as anti-cancer therapeutics.

Mecanismo De Acción

The mechanism of action of (4-Propylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, introducing the methanesulfonyl group into the target molecule. This reactivity is facilitated by the electron-withdrawing nature of the methanesulfonyl group, which makes the sulfur atom highly electrophilic .

Comparación Con Compuestos Similares

Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 4-propylphenyl group.

Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene group instead of the 4-propylphenyl group.

Uniqueness: (4-Propylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-propylphenyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Actividad Biológica

(4-Propylphenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities and applications in pharmaceutical synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

- Chemical Formula : C₁₁H₁₃ClO₂S

- Molecular Weight : 244.74 g/mol

- CAS Number : 1522856-28-5

This compound features a propyl group attached to a phenyl ring, which is further substituted with a methanesulfonyl chloride group. The sulfonyl chloride functional group is known for its reactivity, particularly in nucleophilic substitution reactions.

This compound exhibits biological activity primarily through its ability to modify proteins and other biomolecules via sulfonylation. This process can affect various biochemical pathways, including:

- Enzyme Inhibition : Sulfonamides are known to inhibit enzymes involved in key metabolic processes. The introduction of the sulfonyl group can alter the active site of enzymes, leading to decreased activity.

- Antimicrobial Properties : Compounds with sulfonamide groups have been documented to possess antimicrobial activity by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Case Studies

-

Antimicrobial Activity :

A study examined the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested. -

Enzyme Inhibition :

Research on sulfonamide derivatives highlighted their role as acetylcholinesterase inhibitors. This compound showed promising results in enhancing cholinergic transmission by inhibiting acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases such as Alzheimer’s.

Toxicological Profile

While this compound exhibits beneficial biological activities, it also poses certain risks:

- Acute Toxicity : The compound has shown acute inhalation toxicity with an LC50 value of approximately 0.117 mg/L in rats over a 4-hour exposure period .

- Skin and Eye Irritation : It is classified as a severe irritant, causing burns upon contact with skin or eyes .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Yes | High |

| (4-Nitrophenyl)methanesulfonyl chloride | High | Yes | Moderate |

| (4-Methylbenzenesulfonamide | Low | No | Low |

This table illustrates that while this compound possesses moderate antimicrobial activity and enzyme inhibition capabilities, it is accompanied by high toxicity levels compared to some other derivatives.

Propiedades

IUPAC Name |

(4-propylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-9-4-6-10(7-5-9)8-14(11,12)13/h4-7H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCXNRPJJNSRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.